Senicapoc

Overview

Description

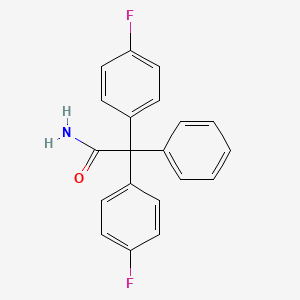

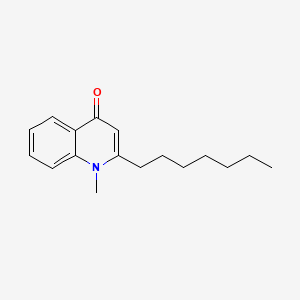

Senicapoc (ICA-17043) is a Gardos channel blocker . It has been proposed for use in sickle cell anemia . Gardos channel blockers may work in the treatment of sickle cell anemia by blocking the efflux of potassium and water from red blood cells, thereby preventing the dehydration of red blood cells and stopping the polymerization of HbS .

Synthesis Analysis

Senicapoc was designed for a long-term sickle cell disease therapy in order to avoid clotrimazole-1 side-effects . It was derived from clotrimazole-1, a KCNN4 inhibitor . Using senicapoc as the targeting component, the BODIPY-labeled probes could selectively stain the channels in living cells .Molecular Structure Analysis

Senicapoc acts through binding in the pore of the channel . The similar sensitivity of WT KCNN4 in HEK293 cells and in RBCs suggests that KCNN4 pore structure is not changed by the expression system .Chemical Reactions Analysis

Senicapoc is a potent inhibitor of WT KCNN4 . It blocks Ca2±induced rubidium flux from human RBCs with an IC50 value of 11 nM and inhibits RBC dehydration with IC50 of 30 nM .Physical And Chemical Properties Analysis

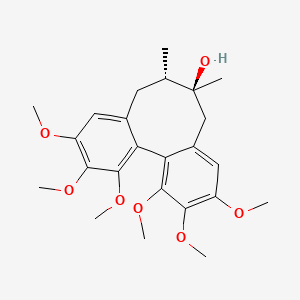

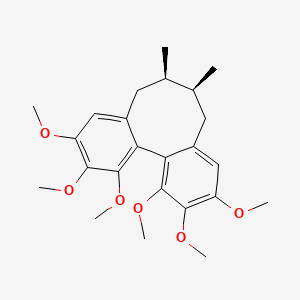

Senicapoc has a chemical formula of C20H15F2NO . More detailed physical and chemical properties can be found in the Safety Data Sheet .Scientific Research Applications

1. Breast Cancer Research

- Application Summary : Senicapoc, a KCNN4 inhibitor, has been studied for its potential in the prevention and treatment of breast cancer .

- Methods of Application : The research involved evaluating public mRNA expression data, using immunohistochemistry to evaluate the relationship between KCNN4 protein expression and breast cancer survival, and testing Senicapoc in two murine mammary tumor models . Mice bearing 4T1 mammary tumors were treated with Senicapoc, by subcutaneous injection and by oral gavage .

- Results : The research showed that Senicapoc delays the development of mammary tumors in two murine models, and slows growth of a syngeneic (4T1) model of triple negative breast cancer . Senicapoc monotherapy showed similar efficacy to anthracycline/taxane-based chemotherapy in these studies, with a stronger effect when they were combined .

2. Ocular Surface Treatments

- Application Summary : Senicapoc has been used in nanoliposomal formulations for ocular surface treatments .

- Methods of Application : The study involved increasing ocular surface residence time of drug-loaded nanoliposomes dispersed within thermo-sensitive hydrogels (Pluronic F-127). Alternatively, sub-conjunctival injections were utilized as a depot technique to localize nanoliposomes .

- Results : Residence time increased up to 12-fold (60 min) with 24% hydrogel formulations, as compared to 5 min for free liposomes . Senicapoc also remained quantifiable within sub-conjunctival tissues for up to 24 h post-injection .

3. Ischemic Stroke

- Application Summary : Senicapoc, a KCa3.1 inhibitor, has been repurposed for ischemic stroke .

- Methods of Application : The study involved inhibiting KCa3.1 currents in cultured microglia, reducing Ca 2+ signaling induced by the purinergic agonist ATP, suppressing expression of pro-inflammatory cytokines and enzymes (iNOS and COX-2), and preventing induction of the inflammasome component NLRP3 .

- Results : Senicapoc was found to reduce infarct area and improve neurological deficit when administered twice daily at 10 and 40 mg/kg starting 12 h after reperfusion . Senicapoc treatment significantly reduced microglia/macrophage and T cell infiltration and activation and attenuated neuronal death .

4. COVID-19 Treatment

- Application Summary : Senicapoc has been studied for its potential use in treating patients with COVID-19 and severe respiratory insufficiency .

- Methods of Application : In a randomized, open-label, phase II trial, patients aged ≥18 years and admitted to an ICU with severe respiratory insufficiency due to COVID-19 were administered 50 mg of enteral senicapoc as soon as possible after randomization and again after 24 hours .

- Results : The primary outcome, PaO2/FiO2 ratio at 72 hours, was significantly lower in the senicapoc group than in the control group . Senicapoc treatment also reduced microglia/macrophage and T cell infiltration and activation and attenuated neuronal death .

5. Sickle Cell Anemia Treatment

- Application Summary : Senicapoc has been proposed for use in sickle cell anemia . It works by blocking the efflux of potassium and water from red blood cells, thereby preventing the dehydration of red blood cells and stopping the polymerization of HbS .

- Methods of Application : In a 12-week, multicenter, phase 2, randomized, double-blind, dose-finding study, patients with sickle cell anemia were administered Senicapoc .

- Results : Administration of senicapoc to patients with sickle cell disease was well tolerated and reduced hemolysis through attenuation of sickle red cell dehydration, but failed to reduce the frequency of vaso-occlusive pain crises .

4. Alzheimer’s Disease

- Application Summary : Senicapoc is being tested in a Phase II randomized clinical trial for patients with mild or prodromal Alzheimer’s Disease . This is a small Proof of Mechanism study to prove biological activity and target engagement in humans with early Alzheimer’s Disease .

- Methods of Application : The study involves up to 55 patients over 52 weeks, with primary outcomes being Alzheimer’s Disease Assessment Scale Cognitive Subscale (ADAS-Cog) scores and blood and cerebrospinal fluid (CSF) markers of neuroinflammation .

- Results : The results of this study are not yet available as the study is still ongoing .

6. Polycystic Kidney Disease

Future Directions

properties

IUPAC Name |

2,2-bis(4-fluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTZUZTYRMOMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276906 | |

| Record name | Senicapoc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Senicapoc | |

CAS RN |

289656-45-7 | |

| Record name | Senicapoc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289656-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senicapoc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Senicapoc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENICAPOC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS6G201A6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1681536.png)

![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)

![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)

![2-(1-Acetyl-4-piperidinyl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-(1,1-dimethylethyl)-1-piperazinyl]-ethanone](/img/structure/B1681543.png)

![(41S,6aS,6a1R,14aS)-6,6a,13,14-tetrahydro-3H,41H,5H-6a1,14a-ethano[1,3]dioxolo[4',5':5,6]indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-13-ol](/img/structure/B1681559.png)